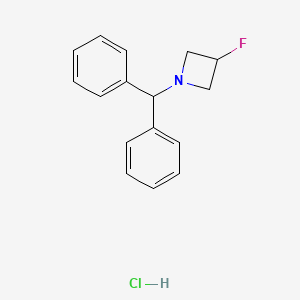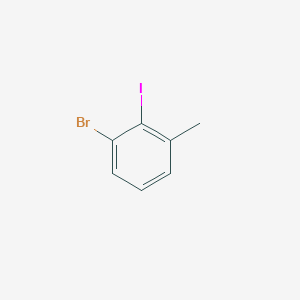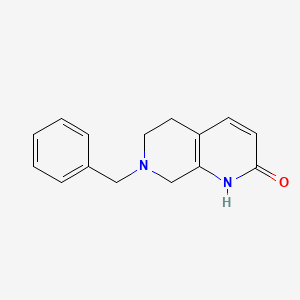
2-Bromohypoxanthine
Übersicht
Beschreibung
2-Bromohypoxanthine is an organic compound belonging to the class of hypoxanthines. These compounds contain the purine derivative 1H-purin-6(9H)-one. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring . The molecular formula of this compound is C5H3BrN4O, and it has a molecular weight of 215.01 g/mol .
Biochemische Analyse
Biochemical Properties
2-Bromohypoxanthine, as a hypoxanthine derivative, plays a role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules involved in nucleic acid chemistry . The nature of these interactions is largely determined by its structural similarity to hypoxanthine .
Cellular Effects
It is known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohypoxanthine typically involves the bromination of hypoxanthine. One common method includes the reaction of hypoxanthine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 2-position of the hypoxanthine ring .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 2-Bromohypoxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom an der 2-Position kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine oder Thiole substituiert werden.
Oxidationsreaktionen: Die Verbindung kann je nach verwendeten Oxidationsmitteln zu verschiedenen Derivaten oxidiert werden.
Reduktionsreaktionen: Die Reduktion von 2-Bromohypoxanthin kann zur Bildung von Hypoxanthin oder anderen reduzierten Derivaten führen.
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Häufige Reagenzien sind Amine, Thiole und andere Nucleophile. Die Bedingungen umfassen oft die Verwendung von polaren Lösungsmitteln und mildem Erhitzen.
Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat werden unter kontrollierten Bedingungen verwendet.
Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.
Hauptprodukte:
Substitutionsreaktionen: Substituierte Hypoxanthinderivate.
Oxidationsreaktionen: Oxidierte Hypoxanthinderivate.
Reduktionsreaktionen: Reduzierte Hypoxanthinderivate.
Wissenschaftliche Forschungsanwendungen
2-Bromohypoxanthin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein bei der Synthese verschiedener Purinderivate und Nucleoside-Analoga verwendet.
Biologie: Wird untersucht auf seine potenzielle Rolle bei der Enzyminhibition und als Sonde zum Verständnis des Purinstoffwechsels.
Medizin: Wird untersucht auf seine potenziellen therapeutischen Anwendungen, einschließlich antiviraler und Antikrebsaktivitäten.
Industrie: Wird bei der Entwicklung von Spezialchemikalien und Pharmazeutika eingesetzt
5. Wirkmechanismus
Der Wirkmechanismus von 2-Bromohypoxanthin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen, die am Purinstoffwechsel beteiligt sind. Das Bromatom an der 2-Position verstärkt seine Bindungsaffinität zu diesen Zielstrukturen, was zu einer Hemmung oder Modulation der enzymatischen Aktivität führt. Diese Wechselwirkung kann verschiedene biochemische Pfade beeinflussen, darunter die DNA- und RNA-Synthese .
Ähnliche Verbindungen:
Hypoxanthin: Die Stammverbindung ohne die Bromsubstitution.
2-Chlorohypoxanthin: Ähnliche Struktur mit einem Chloratom anstelle von Brom.
2-Iodohypoxanthin: Ähnliche Struktur mit einem Iodatom anstelle von Brom.
Einzigartigkeit: 2-Bromohypoxanthin ist aufgrund des Vorhandenseins des Bromatoms einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Das Bromatom erhöht seine Reaktivität bei Substitutionsreaktionen und seine Bindungsaffinität zu molekularen Zielstrukturen, was es zu einer wertvollen Verbindung in verschiedenen Forschungs- und industriellen Anwendungen macht .
Wirkmechanismus
The mechanism of action of 2-Bromohypoxanthine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The bromine atom at the 2-position enhances its binding affinity to these targets, leading to inhibition or modulation of enzymatic activity. This interaction can affect various biochemical pathways, including DNA and RNA synthesis .
Vergleich Mit ähnlichen Verbindungen
Hypoxanthine: The parent compound without the bromine substitution.
2-Chlorohypoxanthine: Similar structure with a chlorine atom instead of bromine.
2-Iodohypoxanthine: Similar structure with an iodine atom instead of bromine.
Uniqueness: 2-Bromohypoxanthine is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions and its binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
IUPAC Name |
2-bromo-1,7-dihydropurin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXCBJOMYNPZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332242 | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87781-93-9 | |
| Record name | 2-Bromohypoxanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 87781-93-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62629 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromohypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromohypoxanthine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromohypoxanthine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XXT2WA2NQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(8-Chloro-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl)cyclobutanone](/img/structure/B3030112.png)
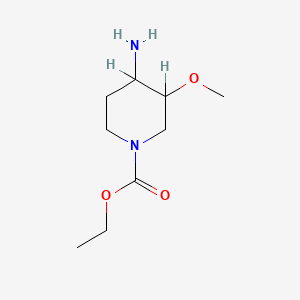
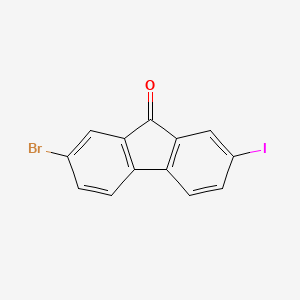
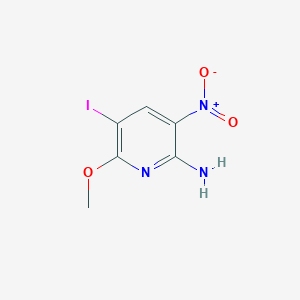
![[4-(Cyclopropylsulfanyl)phenyl]acetic acid](/img/structure/B3030119.png)
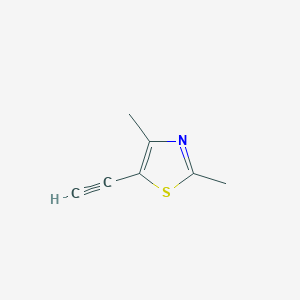
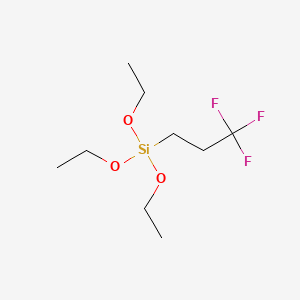
![4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-5-carboxylic Acid](/img/structure/B3030123.png)

